molecular formula C25H28N4O5 B176481 (2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid CAS No. 122409-33-0

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

Cat. No. B176481
M. Wt: 464.5 g/mol
InChI Key: FRMFMFNMGQGMNB-BVSLBCMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid, commonly known as L-735,524, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent.

Scientific Research Applications

Antifungal Applications

  • A study by Flores-Holguín, Frau, and Glossman-Mitnik (2019) explored the chemical reactivity and molecular properties of a group of antifungal tripeptides, including a variant similar to the compound . Their research, using conceptual density functional theory, provided valuable insights for drug design, particularly in antifungal applications (Flores-Holguín et al., 2019).

Antioxidant and Anti-Inflammatory Activity

  • Subudhi and Sahoo (2011) synthesized and evaluated compounds similar to the one for their antioxidant and anti-inflammatory activities. They found that some of these compounds exhibited significant action in these areas, contributing to their potential therapeutic applications (Subudhi & Sahoo, 2011).

Structural Analysis and Chemical Properties

  • Di (2010) investigated the crystal structure of a related compound, providing insights into its molecular interactions and structural properties. This information is vital for understanding the behavior of such compounds in biological systems (Di, 2010).

Synthesis Techniques

  • Monclus, Masson, and Luxen (1995) described an asymmetric synthesis method for variants of the compound, contributing to the development of more efficient production techniques. Such methods are crucial for pharmaceutical applications and research (Monclus et al., 1995).

Biological Activity Studies

  • Radhakrishnan, Balakrishnan, and Selvaraj (2020) focused on the biological activities of Schiff bases derived from compounds similar to the one . Their work highlights the potential for these compounds in antimicrobial applications (Radhakrishnan et al., 2020).

properties

CAS RN

122409-33-0

Product Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C25H28N4O5

Molecular Weight

464.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C25H28N4O5/c26-19(12-15-7-9-17(30)10-8-15)24(32)29-11-3-6-22(29)23(31)28-21(25(33)34)13-16-14-27-20-5-2-1-4-18(16)20/h1-2,4-5,7-10,14,19,21-22,27,30H,3,6,11-13,26H2,(H,28,31)(H,33,34)/t19-,21-,22-/m0/s1

InChI Key

FRMFMFNMGQGMNB-BVSLBCMMSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

sequence

YPW

synonyms

H-Tyr-Pro-Trp-OH

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid
Reactant of Route 2
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid
Reactant of Route 3
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid
Reactant of Route 4
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid
Reactant of Route 5
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid
Reactant of Route 6
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid

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